2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole
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Overview
Description
2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring, which is a common motif in many biologically active molecules, and a sulfonyl group, which can enhance its reactivity and solubility.
Preparation Methods
The synthesis of 2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the methoxy and sulfonyl groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced solubility or reactivity.
Mechanism of Action
The mechanism of action of 2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzothiazole ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.
2-Mercaptobenzothiazole: Commonly used as a rubber vulcanization accelerator.
2-Phenylbenzothiazole: Studied for its potential anticancer properties
Properties
CAS No. |
296785-24-5 |
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Molecular Formula |
C13H14BrNO3S2 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2-[(2R)-5-bromo-2-methoxypent-4-enyl]sulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H14BrNO3S2/c1-18-10(5-4-8-14)9-20(16,17)13-15-11-6-2-3-7-12(11)19-13/h2-4,6-8,10H,5,9H2,1H3/t10-/m1/s1 |
InChI Key |
RMWBUPJHJRGGGI-SNVBAGLBSA-N |
Isomeric SMILES |
CO[C@H](CC=CBr)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Canonical SMILES |
COC(CC=CBr)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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